Methyl Positional Isomerism: 9-Methyl vs 8-Methyl Substitution and Physicochemical Identity
9-Methyl-1-oxaspiro[5.5]undecan-2-one and its positional isomer 8-methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94201-05-5; also named 10-methyl-1-oxaspiro[5.5]undecan-2-one) share identical molecular formula (C₁₁H₁₈O₂) and molecular weight (182.26 g/mol) and exhibit essentially indistinguishable bulk physicochemical properties: both have a boiling point of 280 °C at 760 mmHg and a flash point of 112.4 °C [1]. However, the methyl group is attached at position 9 of the cyclohexane ring in the target compound versus position 8 (IUPAC position 10) in the comparator; this changes the spatial orientation of the methyl substituent relative to the lactone carbonyl, which in the broader spirolactone class is a known determinant of odor character differentiation [2]. In the Firmenich patent for unsaturated spirolactone analogs, the 9-methyl-substituted compound (9-methyl-5-methylene-1-oxaspiro[5.5]undec-8-en-2-one) is explicitly described as possessing a 'spicy odor whose character is reminiscent of that of coumarin,' whereas the non-9-methyl analog (4,8-dimethyl-1-oxaspiro[4.5]dec-7-en-2-one) exhibits a different tonal quality [2]. The saturated 9-methyl positional isomer is therefore predicted, on the basis of class-level structure-odor inference, to present an olfactory profile distinguishable from the 8-methyl analog; procurement of the incorrect positional isomer would risk delivering a different odor character to the final fragrance formulation. No direct head-to-head organoleptic comparison between the two saturated isomers has been published in the open literature.
| Evidence Dimension | Methyl substituent position and associated odor character prediction |
|---|---|
| Target Compound Data | Methyl at position 9 on cyclohexane ring (IUPAC: 9-methyl-1-oxaspiro[5.5]undecan-2-one); predicted spicy-coumarinic odor character based on unsaturated analog data [2]. BP: 280 °C (760 mmHg); FP: 112.4 °C [1]. |
| Comparator Or Baseline | 8-Methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94201-05-5; IUPAC: 10-methyl-1-oxaspiro[5.5]undecan-2-one). Methyl at position 8 (IUPAC: 10). BP: 280 °C (760 mmHg); FP: 112.4 °C. Odor character not publicly documented [1]. |
| Quantified Difference | No quantitative organoleptic difference published. Bulk physicochemical properties (BP, FP, density) are equivalent to within measurement precision. Differentiation is structural (positional isomerism) and predicted on class-level structure-odor grounds. |
| Conditions | Physicochemical data from supplier databases; odor character inference from Firmenich patent US 4,524,019 describing unsaturated analogs of the same spirolactone class. |
Why This Matters
For fragrance procurement, the positional isomer received determines the specific odorant-receptor interaction and therefore the olfactory character; identical molecular formula and bulk properties do not guarantee identical odor performance.
- [1] PINPOOLS B2B Chemical Procurement. Comparative listing for 9-Methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94291-43-7) and 8-Methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94201-05-5). Boiling Point: 280 °C at 760 mmHg; Flash Point: 112.4 °C for both compounds. View Source
- [2] Firmenich SA. Spiro-lactone derivatives, their use as perfuming agents, and perfuming composition containing same. United States Patent US 4,524,019. '9-Methyl-5-methylene-1-oxaspiro[5.5]undec-8-en-2-one and 4,8-dimethyl-1-oxaspiro[4.5]dec-7-en-2-one possess a spicy odor whose character is reminiscent of that of coumarin.' View Source
